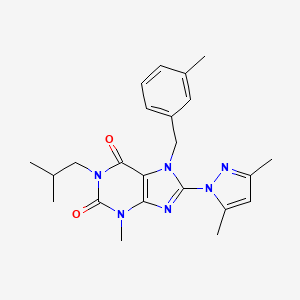
4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic compound that contains a piperazine ring, a quinoline ring, and a tosyl group. Piperazine rings are common in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Quinoline is a heterocyclic aromatic organic compound and it is also found in many important drugs . The tosyl group (Ts) is a functional group with the formula CH3C6H4SO2. It is often used as a protecting group for amines .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the piperazine, quinoline, and tosyl groups all contributing to its overall shape and properties . The presence of the nitrogen atoms in the piperazine and quinoline rings could potentially allow for hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the aromatic quinoline and tosyl groups could affect its solubility, melting point, and other properties .
科学的研究の応用
Anticancer Activities
4-Aminoquinoline derivatives, including those related to 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline, have been explored for their potential anticancer properties. A study on 4-aminoquinoline derived sulfonyl analogs found that these compounds exhibited significant cytotoxicity against breast tumor cell lines. Compound VR23, closely related to the specified chemical, showed promise due to its selective toxicity towards cancer cells over non-cancer cells and its ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential as a less toxic anticancer agent (Solomon, Pundir, & Lee, 2019).
Antimicrobial Properties
Research on quinazoline and piperazine derivatives has demonstrated antimicrobial potential. A study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity against various pathogens, indicating the utility of such compounds in developing new antimicrobial agents (Mehta et al., 2019).
Antidepressant Potential
The antidepressant potential of 4-phenylquinoline derivatives has been evaluated, with some compounds showing activity comparable to or slightly more potent than imipramine, a well-known antidepressant. This research suggests the possibility of developing new antidepressant drugs from 4-phenylquinoline derivatives (Alhaider, Abdelkader, & Lien, 1985).
Luminescent Properties and Photo-Induced Electron Transfer
Studies on naphthalimide derivatives with piperazine substituents, similar in structure to the specified chemical, have revealed interesting luminescent properties and photo-induced electron transfer (PET) capabilities. These properties are of interest for the development of new materials for optical applications, including pH probes and fluorescent markers (Gan et al., 2003).
Corrosion Inhibition
Research on 8-Hydroxyquinoline-based piperazine derivatives has demonstrated their effectiveness as corrosion inhibiting additives for steel in acidic environments. These findings are significant for industrial applications, where corrosion resistance is crucial (El faydy et al., 2020).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are commonly found in a variety of pharmaceuticals and can interact with a wide range of targets such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . This suggests that the compound might interact with its targets to alter their function, leading to changes in the biochemical processes within the body.
Biochemical Pathways
Given the wide range of potential targets for piperazine derivatives , it’s plausible that this compound could influence multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The solubility of a similar compound, 3-[4-(3-chlorophenyl)piperazin-1-yl]propanol, in dmso and methanol suggests that the compound might have good bioavailability.
Result of Action
Some piperazine derivatives have shown promising antibacterial activity , suggesting that this compound might also have similar effects.
特性
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-19-9-11-22(12-10-19)33(31,32)25-18-28-24-8-3-2-7-23(24)26(25)30-15-13-29(14-16-30)21-6-4-5-20(27)17-21/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFKUQYJWCCTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

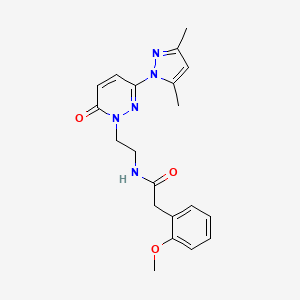
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2842494.png)
![2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)
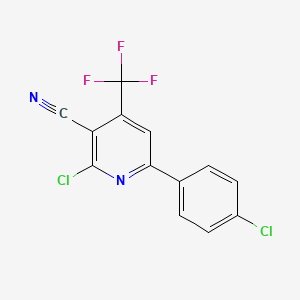
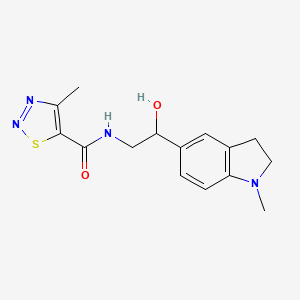
![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)
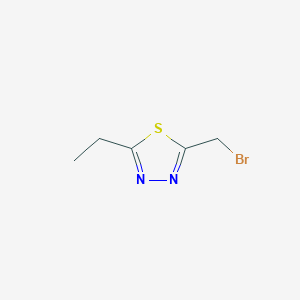
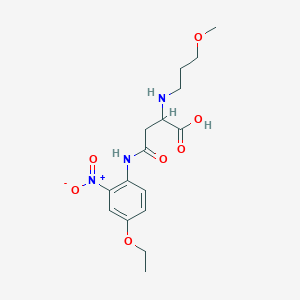

![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2842508.png)

